molecular formula C15H12Cl2N2OS B5622541 2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole

2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole

Cat. No. B5622541
M. Wt: 339.2 g/mol
InChI Key: NXYVCCAJBLVHMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, such as 2-[(3,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole, often involves condensation reactions, where key precursors like o-phenylenediamine are condensed with carboxylic acids or their derivatives. For example, the synthesis of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles involves the condensation of 5-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophen-4-ones with ammonium acetate under azeotropic reaction conditions (Homma et al., 1997).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which is a bicyclic structure consisting of fused benzene and imidazole rings. The substitution on the benzimidazole core, such as the 2-[(3,4-dichlorobenzyl)thio] and 5-methoxy groups, significantly influences the compound's electronic and steric properties, affecting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Benzimidazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which allow for further functionalization of the molecule. The presence of electron-donating or withdrawing groups on the benzimidazole core influences its reactivity in these reactions. For example, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives involves structural determination through techniques like FTIR, NMR, and mass spectroscopy, indicating the compound's susceptibility to various chemical modifications (Gowda et al., 2009).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystallinity, are crucial for their application in different fields. These properties can be tailored by modifying the substituents on the benzimidazole core. The crystal and molecular structure of certain derivatives, such as 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, have been determined through X-ray diffraction, providing insights into their structural features and potential applications (Hranjec et al., 2012).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c1-20-10-3-5-13-14(7-10)19-15(18-13)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYVCCAJBLVHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxy-1H-benzimidazole

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